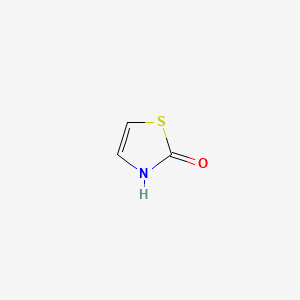

Thiazol-2-ol

説明

Significance of Nitrogen-Sulfur Heterocycles in Contemporary Chemical Science

Nitrogen-sulfur (N-S) heterocycles form a vital class of organic compounds characterized by their unique electronic structures and versatile reactivity, stemming from the presence of both nitrogen and sulfur atoms within their cyclic frameworks. These inherent properties confer distinct physicochemical characteristics that are highly valued across various industrial sectors. Contemporary chemical science extensively utilizes N-S heterocycles in medicinal and pharmaceutical applications, as well as in the development of paints, textiles, and agrochemicals researchgate.netnih.govopenmedicinalchemistryjournal.com. Their presence in numerous biologically active molecules, including natural products and synthetic drugs, underscores their importance in drug discovery ijsrtjournal.comijper.orgresearchgate.netmdpi.com. Beyond their biological relevance, N-S heterocycles also find applications in material science, contributing to the design of advanced materials such as molecular conductors and magnets nih.gov. The ability to tune their properties through structural modifications makes them indispensable tools for chemists seeking to create novel compounds with tailored functionalities openmedicinalchemistryjournal.com.

Evolution of Thiazol-2-ol Research within Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, has a rich history in organic chemistry, significantly influenced by foundational synthetic methods like the Hantzsch thiazole synthesis ijper.orgresearchgate.net. Thiazole derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties researchgate.netmdpi.com. Research into this compound and its derivatives has evolved from fundamental synthetic exploration to sophisticated applications in medicinal chemistry and beyond. Early work laid the groundwork for understanding the reactivity and structural diversity of the thiazole nucleus, establishing it as a privileged scaffold in the design of pharmacologically active agents ijper.orgresearchgate.netmdpi.com. The functional group diversity that can be readily incorporated into this compound-based structures has made them attractive targets for synthetic chemists aiming to create complex molecules with specific biological or chemical properties smolecule.comvulcanchem.comontosight.ai.

Scope and Research Trajectories for this compound-Based Systems

Current research trajectories for this compound-based systems are multifaceted, spanning medicinal chemistry, coordination chemistry, and catalysis. A significant focus remains on exploring the diverse biological activities of thiazole derivatives, with ongoing investigations into their potential as anticancer agents, antimicrobials, antioxidants, anti-inflammatories, and anticonvulsants researchgate.netmdpi.comontosight.aiontosight.ainih.gov. Specific research efforts are directed towards developing novel enzyme inhibitors, such as those targeting kinases or enzymes involved in metabolic pathways, and quorum sensing inhibitors for combating bacterial infections smolecule.comacs.orgresearchgate.netdergipark.org.tr.

Furthermore, the thiazole scaffold is being investigated for its utility in advanced materials and catalysis. Thiazol-2-ylidenes, for instance, are emerging as valuable N-heterocyclic carbene ligands in transition metal catalysis, offering enhanced electrophilicity and tunable steric and electronic properties researchgate.net. The development of new synthetic methodologies, including biocatalysis and photochemical transformations, continues to expand access to diverse thiazole derivatives researchgate.netd-nb.info. Future research is likely to focus on late-stage functionalization of drug molecules using thiazole-based strategies, the design of novel therapeutic agents with improved efficacy and selectivity, and the exploration of thiazole derivatives in areas such as materials science and supramolecular chemistry.

特性

IUPAC Name |

3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWCTHQXBMHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459322 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-07-4, 6039-97-0 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties

The synthesis of thiazol-2-ol derivatives is approached through various chemical strategies, often leveraging the inherent reactivity of the thiazole ring and its substituents. Classical methods, such as the Hantzsch synthesis, involve the reaction of α-halocarbonyl compounds with thioamides or thioureas ijper.orgresearchgate.net. More contemporary approaches include condensation reactions, copper-catalyzed annulations, and multicomponent reactions, allowing for the efficient construction of diverse thiazole architectures vulcanchem.comresearchgate.netrsc.org.

The thiazole ring, with its nitrogen and sulfur heteroatoms, exhibits unique electronic properties that influence its reactivity. The presence of a hydroxyl group at the 2-position (as in this compound) or its tautomeric thione form, along with potential substituents at other positions, allows for a wide range of chemical transformations. These include oxidation, reduction, and nucleophilic substitution reactions, making this compound derivatives versatile intermediates in organic synthesis . The hydroxyl group, for instance, can be readily modified or serve as a point for further functionalization vulcanchem.com.

| Synthesis Method | Key Starting Materials | Reaction Type | Typical Conditions | Yield Range |

| Hantzsch Thiazole Synthesis | α-halocarbonyl compounds, Thioamides/Thioureas | Cyclocondensation | Reflux in a suitable solvent | Varies |

| Condensation Route | Thiazole derivatives, Alcohols (e.g., 2-bromo-1-propanol) | Nucleophilic Substitution | Basic conditions (e.g., K₂CO₃), DMF, elevated temperature | Good |

| Condensation Route | 2-hydroxy-1-naphthaldehyde, Thiazol-2-amine | Acid-catalyzed Condensation | Reflux in ethanol with HCl catalyst | >70% |

| Copper-Catalyzed Annulation | Oxime acetates, Xanthates | Annulation | Copper catalyst, redox-neutral conditions | Remarkable |

| Reaction with 2-mercaptoacetamide | 4-chlorobenzaldehyde, 2-mercaptoacetamide | Cyclization | In the presence of a base | Varies |

| Biocatalytic Synthesis (Betti Bases) | 1-naphthol/2-naphthol, Aldehydes, Secondary amines (e.g., thiazol-2-amine) | Multicomponent | Porcine pancreatic lipase, glycerol:water (4:1) solvent, 55 °C, 12 h | 89-95% |

Reactivity and Reaction Mechanisms of Thiazol-2-ol Core

The reactivity of the thiazol-2-ol core is influenced by the interplay of its heterocyclic structure, the sulfur and nitrogen atoms, and the hydroxyl group. Understanding the intricate mechanisms governing its transformations is key to harnessing its synthetic potential.

Imino Copper(III) Intermediates in Catalytic Processes

Copper catalysis plays a significant role in the derivatization of thiazole compounds. Mechanistic studies have revealed the involvement of imino copper(III) intermediates in certain catalytic processes. For instance, a novel copper-catalyzed annulation reaction for the synthesis of thiazol-2-yl ethers from oxime acetates and xanthates has been developed, proceeding under redox-neutral conditions. Mechanistic investigations in such systems indicate that imino copper(III) intermediates are key players, facilitating the formation of the thiazole ring and its subsequent functionalization rsc.org. These intermediates are proposed to arise from the interaction of copper species with imine functionalities, enabling complex bond formations.

Zwitterionic Intermediates in Cycloadditions

Cycloaddition reactions involving thiazole derivatives can proceed through various mechanisms, including those involving zwitterionic intermediates. The dependence of cycloaddition rate constants on solvent polarity is a significant mechanistic criterion, often pointing towards the formation of charged intermediates. For example, in certain [3+2] cycloaddition reactions, the formation of zwitterionic structures has been proposed and supported by experimental and computational studies. These intermediates, characterized by a separation of positive and negative charges, can undergo subsequent ring closure or other transformations to yield the final products mdpi.com. The solvent environment can significantly influence the stability and reactivity of these zwitterions, thereby affecting the reaction pathway and stereochemical outcome iupac.org.

Radical Processes in Thiazole Synthesis

Radical pathways are also integral to certain thiazole syntheses and derivatizations. For instance, thiazol-2-yl radicals, generated through methods like the photolysis of 2-iodothiazole or the thermal decomposition of diazonium salts of 2-aminothiazole, have been shown to participate in homolytic aromatic substitution reactions rsc.org. These radicals exhibit electrophilic character, reacting with aromatic compounds to form new C-C bonds. Furthermore, radical processes are implicated in various thiazole formation strategies, where the generation and reaction of radical intermediates are critical for building the heterocyclic core or introducing specific substituents smolecule.comacs.org.

Insights from Hammett Experimental Kinetic Studies and DFT Calculations

A deeper understanding of reaction mechanisms often relies on a combination of experimental kinetic data and theoretical calculations. Hammett experimental kinetic studies, which examine the relationship between reaction rates and the electronic properties of substituents, provide valuable insights into the transition states and rate-determining steps. Complementary to these experimental approaches, Density Functional Theory (DFT) calculations offer a powerful computational tool to model reaction pathways, identify transition states, and calculate activation energies. For example, DFT calculations have been employed to understand the mechanisms of DABCO-catalyzed thiazolidine-2-thione synthesis, revealing detailed steps and transition states, and showing excellent agreement with experimentally derived Hammett plots acs.orgacs.orgdergipark.org.tr. Such studies help elucidate the role of catalysts, intermediates, and substituents in governing reaction outcomes.

This compound Derivatives as Synthetic Building Blocks

The this compound scaffold, with its inherent reactivity and the presence of functionalizable sites, serves as a versatile building block in organic synthesis. Its derivatives are instrumental in constructing complex molecules with diverse applications, particularly in medicinal chemistry and material science.

The hydroxyl group at the 2-position of the thiazole ring, along with the heterocyclic core, allows for a wide array of chemical modifications. For instance, 2-Thiazol-2-yl-propan-2-ol is recognized as a critical intermediate for synthesizing more complex thiazole derivatives, where the hydroxyl group facilitates the introduction of various functional groups . Similarly, compounds like 2-(Thiazol-2-yl)but-3-yn-2-ol, possessing both a thiazole moiety and an alkyne functional group, are valuable in organic synthesis for creating diverse carbon scaffolds through reactions like click chemistry and cycloadditions smolecule.com.

Thiazole derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov. This broad spectrum of bioactivity makes them attractive targets for drug discovery and development. For example, studies have explored thiazole derivatives for their potential anticancer properties, with modifications to the thiazole structure enhancing bioactivity and selectivity towards cancer cells . Furthermore, thiazole-based compounds have been investigated as enzyme inhibitors and as potential agents for treating inflammatory diseases smolecule.comfrontiersin.org.

The versatility of the thiazole scaffold is further underscored by its use in synthesizing complex heterocyclic systems and functional materials. For example, thiazole derivatives have been employed in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives smolecule.com and have been explored as ligands in coordination chemistry . The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of their physical, chemical, and biological properties, making them indispensable building blocks in modern synthetic chemistry.

Compound List

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of organic molecules by providing detailed information about the connectivity and environment of hydrogen and carbon atoms.

In the ¹H NMR spectrum, protons on the thiazole ring are expected to appear within a characteristic range. For thiazol-2(3H)-one derivatives, signals for ring protons (e.g., at the C4 and C5 positions) are typically observed as singlets or doublets, often in the δ 5.5-6.5 ppm range, depending on substitution nih.gov. The N-H proton of the keto tautomer, if observable, would typically appear as a broad singlet, often in the δ 8-12 ppm range, and its visibility can be solvent-dependent, with DMSO-d₆ being particularly useful for observing exchangeable protons . Protons from substituent groups, such as methyl groups, are generally found in the δ 2.0-2.5 ppm region nih.govvulcanchem.comvulcanchem.com.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C2) of the thiazol-2(3H)-one moiety is a key diagnostic signal, typically appearing in the δ 165-170 ppm range nih.gov. The carbons of the thiazole ring (C4 and C5) resonate at different chemical shifts, influenced by the attached atoms and substituents, generally falling between δ 95-135 ppm nih.gov.

Table 6.1.1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Thiazol-2(3H)-one Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference (Implied) |

| Ring CH (C4) | ~5.5 - 6.5 | s | Thiazole C4-H | CDCl₃ | nih.gov |

| Ring CH (C5) | ~5.5 - 6.5 | s | Thiazole C5-H | CDCl₃ | nih.gov |

| N-H | ~8.0 - 12.0 | br s | Amide N-H | DMSO-d₆ | |

| CH₃ (subst.) | ~2.0 - 2.5 | s | Methyl group | CDCl₃ | nih.govvulcanchem.comvulcanchem.com |

| Carbon | |||||

| C2 (C=O) | ~165 - 170 | C | Carbonyl carbon | CDCl₃ | nih.gov |

| C4 | ~95 - 106 | C/CH | Thiazole C4 | CDCl₃ | nih.gov |

| C5 | ~120 - 135 | CH | Thiazole C5 | CDCl₃ | nih.gov |

| CH₃ (subst.) | ~15 - 26 | CH₃ | Methyl carbon | CDCl₃ | nih.gov |

Note: Data presented are representative of substituted thiazol-2(3H)-one derivatives and may vary based on specific substituents and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): This technique establishes correlations between ¹H nuclei that are coupled through bonds (typically ¹H-¹H coupling over 2 or 3 bonds). It helps in identifying proton spin systems, such as adjacent protons on the thiazole ring or within substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates protons to the carbons to which they are directly attached (¹H-¹³C one-bond coupling). This is invaluable for assigning specific proton signals to their corresponding carbon atoms.

These techniques have been successfully applied to confirm the structures of various thiazole derivatives, providing definitive proof of connectivity and aiding in the assignment of complex spectra nih.govmdpi-res.com.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Vibrational Spectroscopy

Vibrational spectroscopy, primarily FTIR, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum of thiazol-2-ol, predominantly existing as thiazol-2(3H)-one, is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1630–1680 cm⁻¹ vdoc.pubnih.gov, indicative of the amide-like carbonyl in the keto tautomer. A C=N stretching vibration, characteristic of the thiazole ring, is usually found around 1600–1650 cm⁻¹ vulcanchem.comvulcanchem.com. The N-H stretching vibration of the secondary amine/amide group in the keto tautomer is expected in the range of 3150–3300 cm⁻¹ . While the enol form (this compound) would exhibit an O-H stretch (around 3200–3400 cm⁻¹) and potentially a different C=N band, the dominance of the keto form means these bands are less pronounced or absent in typical solution spectra vdoc.pubvulcanchem.com.

Table 6.2.1: Characteristic FTIR Absorption Bands for Thiazol-2(3H)-one

| Wavenumber (cm⁻¹) | Functional Group | Assignment | Reference (Implied) |

| 1630–1680 | C=O | Carbonyl stretch (keto form) | vdoc.pubnih.gov |

| 1600–1650 | C=N | Imine stretch (thiazole ring) | vulcanchem.comvulcanchem.com |

| 3150–3300 | N-H | Amide N-H stretch (keto form) |

Information regarding the specific application of Raman spectroscopy for the structural elucidation of unsubstituted this compound was not found in the provided search results. While Raman spectroscopy can complement FTIR by providing complementary vibrational information, its specific use for this compound is not detailed in the accessible literature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. This compound, in its conjugated thiazol-2(3H)-one form, exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum typically shows absorption maxima related to π-π* electronic transitions within the heterocyclic ring and any attached chromophores. For related thiazole systems and benzothiazolone derivatives, absorption bands have been reported in the range of 230-330 nm acs.orgcore.ac.uk. These absorptions are attributed to the conjugated π system of the molecule. UV-Vis data has also been cited as evidence supporting the tautomeric equilibrium, favoring the keto form vdoc.pub. The precise λmax and molar absorptivity (ε) values are dependent on the specific substituents and the solvent used.

Compound Name List

this compound

Thiazol-2(3H)-one

2-Hydroxythiazole

5-(2-Aminoethyl)this compound hydrochloride

4-p-Tolylthis compound

4-Phenyl-3H-1,3-thiazol-2-ol

2-amino-4-methylbenzothiazole

4-Methylbenzo[d]thiazol-2(3H)-one

6-acetyl-2-hydroxybenzothiazole

6-acetyl-benzo[d]this compound

4-Chlorobenzo[d]thiazol-2(3H)-one

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

5-Acetyl-4-methyl-3-[3-(trifluoromethyl)phenyl]thiazol-2(3H)-one

4-Phenyl-3-m-tolyl-thiazol-2(3H)-one

4-Methyl-3-m-tolyl-thiazol-2(3H)-one

4-Methyl-3-[3-(trifluoromethyl)phenyl]thiazol-2(3H)-one

5-Acetyl-4-methyl-3-m-tolylthiazol-2(3H)-one

3-{2-[(Adamantan-1-yl)amino]ethyl}benzo[d]thiazol-2(3H)-one

3-{2-[(Adamantan-1-yl)(methyl)amino]ethyl}−6-propionylbenzo[d]thiazol-2(3H)-one

6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one

2-((Thiazol-2-ylamino)methyl)phenol

4-Phenyl-1,3-thiazol-2-ol

Electronic Absorption Spectra and Solvatochromism Studies

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) region, probes the electronic transitions within a molecule. For this compound, these spectra can reveal information about its conjugated system and the presence of specific chromophores. Solvatochromism studies investigate how the absorption maxima () of a compound change in different solvent polarities, providing insights into the polarity of the ground and excited electronic states. While specific values and detailed solvatochromic shifts for this compound were not extensively detailed in the retrieved literature, such studies are crucial for understanding its electronic environment and potential tautomeric equilibria, which can influence spectral characteristics evitachem.com.

Table 6.3.1.1: Illustrative Electronic Absorption Data Characteristics

| Parameter | Typical Observation for Heterocycles | Specific Data for this compound (if available) |

| (nm) | 200-400 nm (depending on conjugation) | Not specifically retrieved |

| Molar Absorptivity | Varies based on transition strength | Not specifically retrieved |

| Solvents Studied | Ethanol, Methanol, Water, DMSO, etc. | Not specifically retrieved |

| Solvatochromic Effect | Bathochromic or hypsochromic shift | Not specifically retrieved |

Dissociation Studies and pKa Determinations via Spectrophotometric Methods

The acidity of this compound, particularly the proton on the hydroxyl group (or the tautomeric thiol group), can be quantified by determining its dissociation constant (pKa). Spectrophotometric methods are commonly employed for this purpose. These methods typically involve monitoring the changes in the UV-Vis absorption spectrum of the compound as a function of pH. By observing the isosbestic points and the spectral shifts associated with protonation or deprotonation, the pKa value can be accurately determined. While specific pKa values for this compound determined via spectrophotometry were not detailed in the accessible search results, this technique is a standard approach for characterizing the acidic properties of such heterocyclic systems.

Table 6.3.2.1: Illustrative pKa Determination via Spectrophotometry

| Parameter | Typical Observation for Acidic Heterocycles | Specific Data for this compound (if available) |

| Method | UV-Vis Spectrophotometry | UV-Vis Spectrophotometry |

| pH Range Studied | Broad range to cover ionization | Not specifically retrieved |

| Isosbestic Points | Observed where spectral changes occur | Not specifically retrieved |

| Determined pKa | Characteristic value for the acidic proton | Not specifically retrieved |

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would yield a precise mass-to-charge ratio () that corresponds to its molecular formula, distinguishing it from isobaric compounds. While specific HRMS data for this compound was not explicitly found in the retrieved results, this technique is standard for confirming the identity and purity of synthesized compounds by matching experimental masses to theoretical calculations.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization techniques commonly used for analyzing organic molecules. These methods are valuable for this compound, as they can generate intact molecular ions ([M+H] or [M-H]) with minimal fragmentation, facilitating molecular weight determination. Studies on related thiazole derivatives suggest that these techniques are applicable for detecting and characterizing such compounds, including identifying potential degradation fragments like loss of HCl or side chains if applicable to substituted forms.

Table 6.4.2.1: Illustrative Mass Spectrometry Ionization Characteristics

| Technique | Ionization Mode | Typical Ions Observed for Heterocycles | Specific Data for this compound (if available) |

| ESI-MS | Positive/Negative | [M+H], [M-H] | Not specifically retrieved |

| MALDI-MS | Positive/Negative | [M+H], [M-H] | Not specifically retrieved |

| Fragmentation | MS/MS | Characteristic fragment ions | Not specifically retrieved |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions (such as hydrogen bonding and crystal packing). While direct crystal structure data for this compound itself was not explicitly retrieved, X-ray crystallography has been applied to related thiazole derivatives, confirming the utility of this technique for elucidating the precise arrangement of atoms in the crystalline lattice. Such studies on analogues can provide insights into the preferred tautomeric form and intermolecular interactions in the solid state.

Table 6.5.1: Illustrative X-ray Crystallography Parameters

| Structural Parameter | Typical Observation for Heterocycles | Specific Data for this compound (if available) |

| Space Group | Varies | Not specifically retrieved |

| Unit Cell Dimensions | a, b, c, , , | Not specifically retrieved |

| Bond Lengths (C-N, C-S, C=C) | Characteristic values | Not specifically retrieved |

| Bond Angles | Characteristic values | Not specifically retrieved |

| Molecular Conformation | Planarity, torsion angles | Not specifically retrieved |

Thermal Analysis (TG/DTG, DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetric Analysis (DTG), and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability, phase transitions, and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles. DTG provides the rate of mass change, highlighting decomposition peaks. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, glass transitions, and decomposition exotherms/endotherms. For this compound, these analyses would establish its thermal limits and provide clues about its decomposition pathways. While specific thermal data for this compound was not found in the retrieved literature, these techniques are standard for characterizing the thermal properties of organic compounds.

Table 6.6.1: Illustrative Thermal Analysis Data

| Technique | Parameter | Typical Observation for Organic Solids | Specific Data for this compound (if available) |

| TGA | Decomposition Onset Temp. (°C) | Varies | Not specifically retrieved |

| TGA | Residue (%) | Varies | Not specifically retrieved |

| DSC | Melting Point (°C) | Sharp peak for crystalline solids | Not specifically retrieved |

| DSC | Decomposition Event (°C) | Exothermic/Endothermic peaks | Not specifically retrieved |

Compound List

this compound

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique employed for the meticulous assessment of chemical compound purity, including that of this compound. This method relies on the principle of separating components within a sample mixture based on their differential interactions with a stationary phase housed within a column and a liquid mobile phase. In the context of purity determination, HPLC serves to identify and quantify both the primary compound, this compound, and any co-eluting impurities, which may include residual starting materials, synthetic by-products, or degradation products royed.inadvancechemjournal.comopenaccessjournals.comwdh.ac.id.

Typical HPLC Methodology for Purity Analysis While specific, peer-reviewed HPLC methods detailing the purity assessment of this compound are not extensively documented in the readily available search results, standard practices for similar organic compounds can be inferred. These generally involve:

Stationary Phase: Reversed-phase columns, such as those packed with C18 silica, are frequently utilized for the analysis of moderately polar organic molecules like thiazole derivatives, offering effective separation based on hydrophobicity sielc.comresearchgate.net.

Mobile Phase: A mobile phase composed of a mixture of polar and less polar solvents is common. This often includes water or a buffered aqueous solution as the polar component and an organic solvent such as acetonitrile or methanol as the less polar component. Gradient elution, where the solvent composition changes over time, or isocratic elution, with a constant solvent composition, may be employed to optimize the separation of this compound from potential impurities researchgate.netelementlabsolutions.com.

Detection: UV-Vis detection is standard, with the optimal detection wavelength determined by the compound's UV absorption spectrum.

Quantification: Purity is typically determined using peak area normalization, where the area of the this compound peak is divided by the sum of all peak areas to ascertain the percentage purity.

Research Findings and Purity Specifications Direct research findings that detail specific experimental HPLC methods and comprehensive purity analyses for this compound are limited within the provided search results. However, commercial suppliers of this compound often provide purity specifications determined by HPLC. For instance, this compound is listed with a purity specification of ≥97% (HPLC) by reputable suppliers such as Sigma-Aldrich ajrconline.orgsigmaaldrich.com. This specification indicates that, when analyzed using validated HPLC protocols, the compound is expected to contain at least 97% of the target molecule, with the remaining percentage accounted for by detectable impurities.

Q & A

Q. What are the standard synthetic routes for preparing Thiazol-2-ol derivatives, and what experimental conditions are critical for optimizing yield?

this compound derivatives are typically synthesized via alkylation or benzylation reactions. A common method involves reacting benzo[d]this compound with alkyl halides or substituted benzyl bromides in the presence of anhydrous K₂CO₃ and DMF at 60°C under reflux. Reaction progress is monitored using thin-layer chromatography (TLC), and purification involves crystallization from methanol . Key parameters include stoichiometric ratios, reaction time (5–8 hours), and temperature control to avoid side reactions.

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

Characterization relies on a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and isolating intermediates.

- Melting Point Analysis : Cross-referenced with literature values to validate crystallinity .

- Mass Spectrometry (MS) : To verify molecular weights and fragmentation patterns .

Q. What safety protocols are essential when handling this compound and its derivatives in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in this compound alkylation reactions?

Systematic optimization involves:

- Temperature Gradients : Testing reactions at 50–80°C to balance kinetics and decomposition.

- Catalyst Screening : Evaluating alternatives to K₂CO₃, such as Cs₂CO₃, for enhanced reactivity.

- Solvent Effects : Replacing DMF with DMA or DMSO to improve solubility of hydrophobic substrates .

- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining yield .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar this compound derivatives?

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize them separately .

Q. How do structural modifications of this compound impact biological activity in pharmacological studies?

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., fluorophenyl, morpholine) at the 4-position of the thiazole ring and test for antidepressant or anticonvulsant activity.

- In Vitro Assays : Evaluate binding affinity to target receptors (e.g., GABA receptors) using radioligand displacement assays.

- Metabolic Stability : Assess pharmacokinetic properties via liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。